"Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate" basic properties
"Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate" basic properties
An In-depth Technical Guide to Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate: Properties, Synthesis, and Applications
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system recognized in medicinal chemistry as a "privileged structure".[1] This designation stems from its ability to bind to a wide range of biological targets, leading to a broad spectrum of therapeutic activities.[1] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Soraprazan (anti-ulcer) feature this core, underscoring its clinical significance.[1][2] Within this class of compounds, Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate emerges as a pivotal synthetic intermediate. Its unique arrangement of functional groups—a reactive chlorine atom at the 3-position and an ester at the 2-position—provides a versatile platform for the synthesis of diverse and complex molecules.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It offers an in-depth exploration of the fundamental properties, synthesis, reactivity, and key applications of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate, providing the foundational knowledge necessary to leverage this valuable building block in modern chemical and pharmaceutical research.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate define its handling, stability, and reactivity. These properties are crucial for its effective use in synthetic chemistry.
Core Physical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉ClN₂O₂ | Inferred |
| Molecular Weight | 224.64 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | Inferred from related compounds[3][4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate); low solubility in water. | [5] |
| Stability | The chemical structure is relatively stable under conventional environmental conditions but may react or decompose under extreme conditions like strong acids, strong bases, or high temperatures.[6] | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While a specific spectrum for this exact molecule is not publicly available, the expected characteristics can be reliably predicted based on extensive data from closely related analogues.[4][7][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons on the imidazo[1,2-a]pyridine core and the ethyl ester group. Key signals would include a triplet and a quartet for the ethyl group (-CH₂CH₃) and four distinct aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal signals for all 10 carbon atoms in the molecule. The carbonyl carbon of the ester would appear significantly downfield (~160-170 ppm). Resonances for the seven carbons of the heterocyclic core and the two carbons of the ethyl group would also be observed in their characteristic regions.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a protonated molecular ion peak [M+H]⁺ at m/z 225. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature for confirming the compound's identity.[7][8]
Synthesis and Reactivity
The utility of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate is rooted in its accessible synthesis and the versatile reactivity of its functional groups.
Synthesis Overview
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3][10] This robust reaction allows for the construction of the fused bicyclic system in good yields.
A plausible and efficient pathway to synthesize Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate involves a two-step process starting from a readily available 2-aminopyridine.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on established methodologies for similar derivatives.[7]
Step 1: Synthesis of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol (EtOH), add ethyl 2-chloro-3-oxopropanoate (1.2 eq).[7]
-
Stir the reaction mixture at room temperature for 1 hour, then heat under reflux for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and concentrate it under reduced pressure.
-
Purify the resulting crude product by recrystallization or silica gel column chromatography to yield Ethyl 2-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Add Ethyl 2-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture, typically at reflux, for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product via silica gel column chromatography to obtain the final compound.
Core Reactivity
The reactivity of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate is dominated by the chloro and ethyl ester functional groups, making it a versatile scaffold for diversification.
Caption: Key reactive sites and potential transformations.
-
Reactivity at the C3-Position: The chlorine atom at the C3 position is an excellent leaving group. This site is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups such as amines, thiols, and alkoxides. Furthermore, it serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
-
Reactivity at the C2-Position: The ethyl ester at the C2 position can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amide derivatives, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[4]
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities.[11][12] Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate is a key player in this field, providing a direct route to novel therapeutic agents.
-
Antimicrobial Agents: Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against various bacterial and fungal pathogens.[3][11] Modifications at the C2 and C3 positions of the core structure are critical for tuning the antimicrobial spectrum and potency. For example, linking secondary amines to the core has yielded compounds with significant efficacy against strains like Staphylococcus aureus and Candida albicans.[11]
-
Anticancer Activity: The scaffold is found in compounds designed to target various mechanisms in cancer progression.[13] Researchers have developed derivatives that act as kinase inhibitors, tubulin polymerization inhibitors, and histone deacetylase (HDAC) inhibitors, which are all crucial targets in oncology.
-
Central Nervous System (CNS) Disorders: The structural similarity of the imidazo[1,2-a]pyridine core to purines allows it to interact with receptors in the CNS. This has led to the development of drugs for anxiety, insomnia, and epilepsy, often by targeting GABA receptors.[14] Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, is explicitly mentioned as an intermediate for developing drugs targeting these disorders.[14]
-
Anti-inflammatory and Other Activities: The therapeutic potential of this scaffold extends to anti-inflammatory, antiplasmodial, and nematocidal activities.[3][15] The ability to easily modify the Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate core allows for the systematic exploration of structure-activity relationships (SAR) to optimize compounds for these and other therapeutic indications.
Safety and Handling
As with all laboratory chemicals, Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[16]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Environmental Hazards: Some related pyridine derivatives are noted as being toxic to aquatic life with long-lasting effects.[17] Therefore, proper disposal according to local regulations is essential to prevent environmental contamination.
Conclusion
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its chloro and ester functionalities provide chemists with a reliable and versatile platform for creating novel molecular architectures. Its central role as a building block for libraries of biologically active compounds ensures its continued importance in the quest for new and effective therapeutics. This guide provides the essential technical knowledge for researchers to confidently and creatively utilize this powerful intermediate in their drug discovery and development programs.
References
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EthylH-imidazo[1,2-a]pyridine-2-carboxylate: Properties, Uses, Safety & Suppliers | China Exporter & Manufacturer [pipzine-chem.com]
- 6. 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid | Properties, Uses, Safety, Supplier China [pipzine-chem.com]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate [myskinrecipes.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3 | CID 22280352 - PubChem [pubchem.ncbi.nlm.nih.gov]
